molecular formula C5H9NO3 B041664 (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid CAS No. 119677-21-3

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B041664
M. Wt: 131.13 g/mol
InChI Key: BJBUEDPLEOHJGE-QWWZWVQMSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of stereochemically complex pyrrolidine derivatives, including those related to (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid, has been achieved through various synthetic strategies. A notable example is the diastereoselective conjugate addition and subsequent steps leading to the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids (Bunnage et al., 2004). Another approach utilized N-protected (2S)-3,4-dehydroproline methyl esters, leading to the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, demonstrating the versatility of synthetic methods for obtaining such compounds (Goli et al., 1994).

Molecular Structure Analysis

The molecular structure of (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid and its derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide insight into the stereochemistry and conformational preferences of the molecule, which are critical for its reactivity and interaction with biological targets.

Chemical Reactions and Properties

3-Hydroxypyrroles and their derivatives undergo a range of chemical reactions, reflecting their utility in organic synthesis. The synthesis and tautomerism of N-alkyl-3-hydroxypyrroles demonstrate the compound's reactivity towards electrophiles and its propensity for forming stable tautomeric forms (Momose et al., 1979). These reactions are valuable for constructing complex molecules with pyrrolidine scaffolds.

Scientific Research Applications

  • Intermediate for Renin Inhibitory Peptides : This compound is useful as an intermediate in the preparation of renin inhibitory peptides, as found in the study by Thaisrivongs et al. (1987) titled "Renin inhibitors. Design of angiotensinogen transition-state analogues containing novel. (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid" (Thaisrivongs et al., 1987).

  • Building Blocks in Organic Synthesis : It serves as a valuable building block for organic synthesis, particularly in creating hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyrazoles. This application is detailed in the paper "Microbiologically produced carboxylic acids used as building blocks in organic synthesis" by Aurich et al. (2012) (Aurich et al., 2012).

  • Crystallography Studies : The synthesis of related compounds has led to crystal formations suitable for X-ray diffraction studies, as discussed by Muche et al. (2018) in "Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid" (Muche, Müller, & Hołyńska, 2018).

  • Potential in Biomedical Imaging : Compounds synthesized from this acid exhibited antioxidant potential and could be promising for biomedical studies, particularly in magnetic resonance imaging (MRI). This is highlighted in Yushkova et al.'s (2013) study "Synthesis of spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox)" (Yushkova et al., 2013).

  • Enantioselective Biotransformations : Its derivatives, through amidase-catalyzed hydrolysis, contribute to enantioselective biotransformations in organic synthesis, as stated in Chen et al.'s (2012) work "Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides and their application in organic synthesis" (Chen, Gao, Wang, Zhao, & Wang, 2012).

  • Inhibitors of GABA Transport Proteins : Derivatives of this compound have shown potential as inhibitors of the GABA transport proteins GAT-1 and GAT-3, according to Zhao et al.'s (2005) study "Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid" (Zhao, Hoesl, Hoefner, & Wanner, 2005).

  • Neuroprotection : It serves as a precursor for agonists of metabotropic glutamate receptors, offering neuroprotection against excitotoxic degeneration. This application is explored in Battaglia et al.'s (1998) paper "Selective activation of group-II metabotropic glutamate receptors is protective against excitotoxic neuronal death" (Battaglia, Bruno, Ngomba, di Grezia, Copani, & Nicoletti, 1998).

Safety And Hazards

The safety and hazards associated with a compound like this would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on a compound like this could include further investigation into its biological activity, potential therapeutic uses, and methods for its synthesis .

properties

IUPAC Name

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUEDPLEOHJGE-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
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(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
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(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
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(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 5
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 6
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Citations

For This Compound
1
Citations
H Zahradníčková, S Opekar, L Řimnáčová, P Šimek… - Amino Acids, 2022 - Springer
Naturally occurring secondary amino acids, with proline as the main representative, contain an alpha-imino group in a cycle that is typically four-, five-, and six-membered. The unique …
Number of citations: 4 link.springer.com

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